molecular formula C13H17N3O6 B2768161 Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate CAS No. 300815-45-6

Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate

Cat. No.: B2768161
CAS No.: 300815-45-6
M. Wt: 311.294
InChI Key: MPXRMKKYPJBPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate is a chemical compound known for its unique structure and properties It is an ester derivative of butanoic acid, where the butanoate group is linked to an isopropyl group and a 2,4-dinitrophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate typically involves the esterification of 4-aminobutanoic acid with isopropanol in the presence of a catalyst, followed by the introduction of the 2,4-dinitrophenyl group. The reaction conditions often require controlled temperatures and the use of reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.

    Medicine: Research into its potential therapeutic applications, such as drug development and delivery systems, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate involves its interaction with molecular targets such as enzymes and proteins. The 2,4-dinitrophenyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl benzoate: Another ester with similar structural features but different functional groups.

    Ethyl acetate: A simpler ester used in various applications.

    Methyl butyrate: An ester with a similar carbon chain length but different substituents.

Uniqueness

Isopropyl 4-((2,4-dinitrophenyl)amino)butanoate is unique due to the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical reactivity and potential applications. This makes it a valuable compound for specialized research and industrial purposes.

Properties

IUPAC Name

propan-2-yl 4-(2,4-dinitroanilino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O6/c1-9(2)22-13(17)4-3-7-14-11-6-5-10(15(18)19)8-12(11)16(20)21/h5-6,8-9,14H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXRMKKYPJBPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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